4-Fluoro-1H-pyrazol-1-ol
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Overview
Description
4-Fluoro-1H-pyrazol-1-ol: is a fluorinated heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-pyrazol-1-ol can be achieved through several methods. One common approach involves the fluorination of pyrazole derivatives. For instance, the fluorination of 3,5-diarylpyrazole substrates using SelectfluorTM in acetonitrile at 90°C for 15 minutes yields 4-fluoro-pyrazole derivatives . Another method includes the reaction of hydrazines with fluoro-β-dicarbonyl substrates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using electrophilic fluorinating agents. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-pyrazol-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Electrophilic fluorinating agents like SelectfluorTM are commonly employed.
Major Products: The major products formed from these reactions include various fluorinated pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Fluoro-1H-pyrazol-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Industry: The compound is used in the development of agrochemicals, such as herbicides and acaricides.
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-pyrazol-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
4,4-Difluoro-1H-pyrazole: Another fluorinated pyrazole derivative with similar properties.
1H-Pyrazolo[3,4-b]pyridines: A group of heterocyclic compounds with potential biomedical applications.
Imidazole Derivatives: Compounds with a similar five-membered ring structure, known for their broad range of biological activities.
Uniqueness: 4-Fluoro-1H-pyrazol-1-ol is unique due to the presence of the fluorine atom at the 4-position, which significantly enhances its chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
921604-95-7 |
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Molecular Formula |
C3H3FN2O |
Molecular Weight |
102.07 g/mol |
IUPAC Name |
4-fluoro-1-hydroxypyrazole |
InChI |
InChI=1S/C3H3FN2O/c4-3-1-5-6(7)2-3/h1-2,7H |
InChI Key |
QPDMARZSEJMRNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1O)F |
Origin of Product |
United States |
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